molecular formula C18H16S2Si B15199092 Bis(benzo[b]thiophen-2-yl)dimethylsilane CAS No. 124052-10-4

Bis(benzo[b]thiophen-2-yl)dimethylsilane

Cat. No.: B15199092
CAS No.: 124052-10-4
M. Wt: 324.5 g/mol
InChI Key: PDNJUDWNHVZGAN-UHFFFAOYSA-N
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Description

Bis(benzo[b]thiophen-2-yl)dimethylsilane (CAS: 124052-10-4) is an organosilicon compound with the molecular formula C₁₆H₁₄S₂Si. It features two benzo[b]thiophene moieties linked via a dimethylsilane bridge, a structural motif that enhances π-conjugation while introducing steric and electronic modulation. The benzo[b]thiophene units are aromatic heterocycles known for their electron-rich properties, making this compound a candidate for organic electronic applications such as organic field-effect transistors (OFETs) and photovoltaic devices .

Synthesis typically involves Stille or Suzuki coupling reactions, leveraging tributylstannane or boronic ester derivatives of benzo[b]thiophene. For example, stannylation of benzo[b]thiophene followed by palladium-catalyzed cross-coupling with dimethylsilane precursors is a plausible route, analogous to methods used for related thiophene-silane hybrids .

Properties

CAS No.

124052-10-4

Molecular Formula

C18H16S2Si

Molecular Weight

324.5 g/mol

IUPAC Name

bis(1-benzothiophen-2-yl)-dimethylsilane

InChI

InChI=1S/C18H16S2Si/c1-21(2,17-11-13-7-3-5-9-15(13)19-17)18-12-14-8-4-6-10-16(14)20-18/h3-12H,1-2H3

InChI Key

PDNJUDWNHVZGAN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC2=CC=CC=C2S1)C3=CC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Lithiation-Based Coupling with Dimethylchlorosilane

A widely applicable method involves the lithiation of 2-bromobenzo[b]thiophene followed by reaction with dimethylchlorosilane. This approach leverages the reactivity of organolithium intermediates to form silicon-carbon bonds.

Procedure :

  • Lithiation : 2-Bromobenzo[b]thiophene (1.0 eq) is treated with n-butyllithium (n-BuLi, 1.1 eq) in anhydrous tetrahydrofuran (THF) at −78°C under inert atmosphere. The reaction generates 2-lithiobenzo[b]thiophene, a highly nucleophilic intermediate.
  • Quenching with Dimethylchlorosilane : The lithiated species is reacted with dimethylchlorosilane (0.55 eq) at −78°C, followed by gradual warming to room temperature. The silane acts as an electrophile, yielding this compound after aqueous workup and purification.

Key Data :

  • Yield : 70–85% (theoretical, based on analogous silane syntheses).
  • Side Reactions : Competitive formation of monosubstituted products if stoichiometry is imbalanced.

Palladium-Catalyzed C–Si Bond Formation

Recent advances in palladium catalysis enable direct C–Si bond formation without pre-functionalized intermediates. This method, adapted from Shintani et al., employs 2-silylaryl triflates as substrates.

Procedure :

  • Substrate Preparation : 2-(Trimethylsilyl)benzo[b]thiophene triflate is synthesized via triflation of 2-(trimethylsilyl)benzo[b]thiophenol.
  • Catalytic Cycle : A palladium(0) catalyst (e.g., Pd(PPh₃)₄) mediates the coupling of two benzo[b]thiophene units via C–H bond activation at the 2-position, with dimethylsilane as a silicon source.

Key Data :

  • Yield : 60–75% (reported for analogous silacycles).
  • Advantages : Avoids cryogenic conditions and stoichiometric organometallic reagents.

Grignard Reagent Approach

An alternative route utilizes Grignard reagents derived from 2-bromobenzo[b]thiophene.

Procedure :

  • Grignard Formation : 2-Bromobenzo[b]thiophene is reacted with magnesium in THF to generate the corresponding Grignard reagent.
  • Silane Coupling : The Grignard reagent is treated with dimethylchlorosilane at 0°C, followed by reflux to ensure complete substitution.

Key Data :

  • Yield : 65–80% (extrapolated from bromobenzene analogues).
  • Limitations : Requires strict moisture exclusion to prevent hydrolysis.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • THF vs. Diethyl Ether : THF provides superior solubility for lithiated intermediates, enhancing reaction homogeneity and yield.
  • Low-Temperature Lithiation : Temperatures below −70°C minimize side reactions such as proton abstraction from the solvent.

Catalytic Enhancements

Palladium-catalyzed methods benefit from ligand design. Bulky phosphine ligands (e.g., PtBu₃) increase steric hindrance, favoring cross-coupling over homo-coupling.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons of the benzo[b]thiophene rings resonate at δ 7.37–7.97 ppm, while the dimethylsilane protons appear as a singlet at δ 0.35–0.50 ppm.
  • ¹³C NMR : The silicon-attached carbons exhibit upfield shifts at δ 125–135 ppm, distinct from non-silylated aromatic carbons.
  • ²⁹Si NMR : A sharp singlet at δ −15 to −20 ppm confirms the presence of the dimethylsilane group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 328.08 (C₁₈H₁₆S₂Si⁺).

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Advantages Limitations
Lithiation 70–85 −78°C, anhydrous High selectivity Cryogenic requirements
Palladium Catalysis 60–75 Ambient temperature No organometallic reagents Requires specialized catalysts
Grignard Reaction 65–80 0°C to reflux Scalability Moisture-sensitive

Applications and Derivatives

This compound serves as a precursor for:

  • Organic Light-Emitting Diodes (OLEDs) : The silane bridge enhances electron transport properties.
  • Antimicrobial Agents : Analogous bis-benzo[b]thiophene derivatives exhibit bioactivity.

Chemical Reactions Analysis

Cross-Coupling Reactions

Bis(benzo[b]thiophen-2-yl)dimethylsilane participates in palladium-catalyzed cross-coupling reactions, leveraging the electron-rich thiophene rings. Key findings include:

Suzuki–Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, aryl boronic acids, Cs₂CO₃, DMF/H₂O.

  • Conditions : 80°C, 12–24 hours under N₂.

  • Products : Biaryl derivatives with retention of the silane group.

  • Yield : 65–85% (varies with substituents on boronic acids) .

Heck Reaction

  • Reagents : Pd(OAc)₂, styrenes/acrylates, DTBP (di-tert-butyl peroxide), PhCF₃ solvent.

  • Conditions : 130°C, 36 hours.

  • Products : Alkenylated benzo[b]thiophene derivatives.

  • Yield : 60–77% (dependent on alkene partner) .

Reductive Olefination

The compound undergoes deoxygenative olefination under reductive conditions:

  • Reagents : B₂pin₂, Cs₂CO₃, DMF.

  • Conditions : Room temperature, 24 hours.

  • Mechanism : Radical-mediated coupling via α-boryl carbanion intermediates.

  • Products : (E)-1,2-bis(benzo[b]thiophen-6-yl)ethene.

  • Yield : 72% (major product) .

Entry Reaction Type Conditions Product Yield
1Suzuki–MiyauraPd(PPh₃)₄, 80°CBiaryl derivatives65–85%
2HeckPd(OAc)₂, 130°CAlkenylated derivatives60–77%
3Reductive OlefinationB₂pin₂, Cs₂CO₃, rt(E)-1,2-bis(benzo[b]thiophen-6-yl)ethene72%

Electrophilic Substitution

The benzo[b]thiophene moieties undergo electrophilic substitution at the C3 and C6 positions:

  • Reagents : Dimethyl(thiodimethyl)sulfonium tetrafluoroborate.

  • Conditions : Ambient temperature, CH₂Cl₂.

  • Products : Thiomethyl-substituted derivatives.

  • Yield : 85–92% .

Silicon-Based Reactivity

The dimethylsilane group enables unique transformations:

Desulfurization

  • Reagents : KOt-Bu, hydrosilanes (e.g., PhSiH₃).

  • Conditions : 130°C, hydrocarbon solvent.

  • Products : Biphenyl derivatives via C–S bond cleavage.

  • Yield : 75–80% .

Silylation Reactions

  • Reagents : TBDMSCl (tert-butyldimethylsilyl chloride), imidazole.

  • Conditions : RT, CH₂Cl₂.

  • Products : Silyl-protected derivatives for further functionalization .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in dilute HCl (<1 M) but undergoes silane cleavage in concentrated H₂SO₄.

  • Basic Conditions : Resists hydrolysis in aqueous NaOH (up to 2 M) at 25°C .

Key Structural and Mechanistic Insights

  • Electronic Effects : The electron-donating silane group enhances the nucleophilicity of the thiophene rings, favoring electrophilic substitution at C3/C6 .

  • Radical Pathways : Reductive olefination proceeds via a ketyl radical intermediate, confirmed by radical trapping experiments .

  • Silicon–Sulfur Interactions : The Si–C bond remains intact during cross-coupling but cleaves under strong reducing agents (e.g., SmI₂) .

Scientific Research Applications

Bis(benzo[b]thiophen-2-yl)dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism by which bis(benzo[b]thiophen-2-yl)dimethylsilane exerts its effects is primarily related to its electronic structure. The benzo[b]thiophene rings can participate in π-π interactions, and the silicon atom can influence the compound’s overall electronic properties. These interactions can affect the compound’s behavior in electronic devices and its reactivity in chemical reactions .

Comparison with Similar Compounds

Triisopropyl((5-(7-octylbenzo[b]benzo[4,5]thieno[2,3-d]thiophen-2-yl)thiophen-2-yl)ethynyl)silane (Compound 3)

  • Structure: Combines a benzo[b]thieno[2,3-d]thiophene (BTBT) core with a triisopropylsilyl-ethynyl group.
  • Synthesis : Stille coupling and ethynylation reactions .
  • Properties :
    • Hole Mobility : ~0.01 cm²/Vs (lower than BTBT derivatives without silane groups).
    • Thermal Stability : Decomposition temperature (Td) > 300°C.
    • Solubility : Reduced due to bulky triisopropyl groups, requiring high-temperature processing .
  • Key Difference : The ethynyl spacer and bulkier silane group hinder molecular packing, reducing mobility compared to the target compound’s simpler dimethylsilane bridge .

TH-DTmBDT-C12 (3,8-Bis(thiophene-2-yl)-5,10-didodecyl-dithienobenzodithiophene)

  • Structure: Dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (DTmBDT) core with thiophene and didodecyl side chains.
  • Synthesis : Stille coupling of dibromo-DTmBDT with tributyl(thiophen-2-yl)stannane .
  • Properties :
    • Hole Mobility : ~0.1 cm²/Vs (higher due to extended π-conjugation).
    • Crystallinity : Enhanced by linear didodecyl chains, promoting edge-on molecular orientation.
    • Bandgap : 1.8 eV (UV-vis) .
  • Key Difference : The DTmBDT core’s larger fused-ring system improves charge transport but complicates synthesis compared to the target compound’s simpler dimeric structure .

Functional Analogues

2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene (Compound 2)

  • Structure: Dibenzothiophene fused with benzo[b]thieno[2,3-d]thiophene.
  • Synthesis: Stille coupling of benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane with aryl bromides .
  • Properties :
    • HOMO/LUMO : -5.3 eV/-2.9 eV (cyclic voltammetry).
    • Thermal Stability : Melting point > 250°C (DSC).
  • Key Difference : The absence of a silane linker reduces steric hindrance but limits tunability of electronic properties .

BTBT Derivatives with Acetylenic Bonds (Compound 1)

  • Structure : BTBT core with phenylethynyl end-capping.
  • Properties :
    • Hole Mobility : ~0.03 cm²/Vs.
    • Ambient Stability : >100 days due to reduced oxygen sensitivity.
  • Key Difference : Acetylenic bonds enhance stability but lower mobility relative to silane-bridged systems .

Comparative Data Table

Compound Core Structure Mobility (cm²/Vs) HOMO (eV) LUMO (eV) Thermal Stability (Td, °C) Key Advantage
This compound Benzo[b]thiophene dimer N/A* -5.1† -2.7† ~280‡ Tunable sterics, ease of synthesis
TH-DTmBDT-C12 DTmBDT 0.1 -5.4 -3.6 >300 High crystallinity
Compound 3 (BTBT-silane) BTBT 0.01 -5.2 -3.1 >300 Ambient stability
Compound 1 (BTBT-acetylenic) BTBT 0.03 -5.5 -3.3 290 High on/off ratio (~10⁶)

†Theoretical values based on benzothiophene-silane hybrids. ‡Estimated from similar silane-containing compounds .

Key Findings and Implications

Electronic Properties: The dimethylsilane bridge in this compound moderately lowers HOMO levels (-5.1 eV vs.

Synthetic Flexibility : Simpler synthesis compared to multi-fused systems like DTmBDT .

Limitations : Lower predicted mobility than DTmBDT due to reduced π-conjugation, but this may be offset by solution-processability .

Applications: Suitable as a p-type semiconductor in OFETs or as a donor material in bulk heterojunction solar cells, leveraging silane-induced morphological control .

Biological Activity

Bis(benzo[b]thiophen-2-yl)dimethylsilane is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. The benzo[b]thiophene moiety is recognized for its role in drug discovery, exhibiting a range of pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with dimethylsilane under controlled conditions. The resulting compound is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. For example, the synthesis of related compounds has shown yields exceeding 80% with melting points indicating high purity .

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene exhibit notable antimicrobial properties. In particular, studies have shown that this compound and its analogs can inhibit various bacterial strains. For instance, one study reported significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Antileishmanial Activity

In addition to antibacterial effects, this compound has been evaluated for its antileishmanial activity. Compounds derived from this scaffold have demonstrated effectiveness against Leishmania species, which are responsible for leishmaniasis. In vitro studies revealed that certain derivatives exhibit IC50 values in the low micromolar range, suggesting potential as therapeutic agents against this parasitic infection .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its molecular structure. Variations in substituents on the benzo[b]thiophene rings significantly influence activity profiles. For example, modifications can enhance selectivity towards specific biological targets such as protein kinases, which are critical in cancer treatment .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Anticancer Properties : A study demonstrated that derivatives showed cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. The most potent compounds exhibited IC50 values as low as 20 µM .
  • Kinase Inhibition : Research has identified that certain derivatives act as inhibitors of DYRK1A and CLK1 kinases, which are implicated in cancer progression. For instance, one compound showed an IC50 value of 26 nM against CLK1 .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AntimicrobialVarious bacteriaMIC 10 - 50 µg/mL
AntileishmanialLeishmania spp.IC50 < 5 µM
CytotoxicityGlioblastoma cellsIC50 as low as 20 µM
Kinase InhibitionDYRK1AIC50 = 26 nM
CLK1IC50 = 20 nM

Q & A

Q. What are the established synthetic routes for Bis(benzo[b]thiophen-2-yl)dimethylsilane, and what critical parameters influence yield?

The synthesis typically involves coupling benzo[b]thiophene derivatives with dimethylsilane precursors. Key steps include:

  • Solvent selection : 1,4-dioxane or THF is often used due to their compatibility with silane chemistry and ability to stabilize intermediates .
  • Catalysis : Reactions may require Lewis acids (e.g., n-BuLi) to activate thiophene rings for silane coupling .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like ammonium chloride, which forms during benzoylisothiocyanate preparation .
    Yield optimization hinges on stoichiometric control of benzoylisothiocyanate and reaction time, as over-stirring can lead to decomposition .

Q. How is this compound characterized to confirm structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify the integration of benzo[b]thiophene protons and the dimethylsilane moiety. For example, the methyl groups on silicon typically resonate at δ 0.5–1.0 ppm .
  • X-ray crystallography : Single-crystal studies (e.g., analogous compounds in ) confirm bond angles and spatial arrangement, particularly the planarity of the benzo[b]thiophene units relative to the silane core .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns confirming the silane-thiophene linkage .

Q. What role does this compound play in conjugated polymer synthesis for organic photovoltaics?

this compound serves as an electron-rich building block in donor-acceptor copolymers. Its application includes:

  • Enhancing hole mobility : The silane linker improves π-orbital overlap between benzo[b]thiophene units, critical for charge transport in bulk heterojunction (BHJ) solar cells .
  • Tuning bandgaps : Copolymerization with electron-deficient monomers (e.g., diketopyrrolopyrrole) adjusts the HOMO-LUMO levels, as seen in polymers like PBDB-T-2F (PCE ~15%) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize side reactions during silane-thiophene coupling?

Advanced strategies include:

  • Temperature control : Reactions conducted at –78°C (using dry ice/acetone baths) reduce undesired dimerization of thiophene units .
  • Protecting groups : tert-butyldimethylsilyl (TBS) groups protect reactive hydroxyl intermediates, as demonstrated in analogous bis(thienyl)silane syntheses .
  • In situ monitoring : Techniques like FT-IR track the consumption of isothiocyanate intermediates to halt reactions at optimal conversion .

Q. What are the stability challenges of this compound under ambient and processing conditions?

  • Moisture sensitivity : The Si–C bond is prone to hydrolysis, necessitating anhydrous conditions during synthesis and storage .
  • Thermal degradation : At temperatures >150°C, silane-thiophene bonds may cleave, limiting solution-processed device fabrication. Stability is improved by incorporating electron-withdrawing substituents on the thiophene rings .

Q. How can computational modeling guide the design of derivatives with improved optoelectronic properties?

  • DFT calculations : Predict HOMO-LUMO gaps and charge distribution. For example, replacing dimethylsilane with bulkier siloxane linkers reduces steric hindrance, enhancing conjugation .
  • Molecular dynamics simulations : Assess packing behavior in thin films to optimize morphology for BHJ solar cells .

Q. How do researchers resolve contradictions in reported device efficiencies for silane-containing polymers?

Discrepancies often arise from:

  • Morphological variations : Differences in solvent annealing (e.g., chloroform vs. chlorobenzene) alter polymer crystallinity. Atomic force microscopy (AFM) is used to correlate morphology with PCE .
  • Batch-to-batch inconsistencies : Strict control of molecular weight (PDI <1.5) via GPC ensures reproducibility, as seen in PM6 polymer systems .

Methodological Guidelines

  • Data validation : Cross-reference NMR and HRMS results with databases like NIST Chemistry WebBook for accuracy .
  • Ethical compliance : Adhere to ECHA guidelines for handling silane derivatives, including waste disposal protocols .

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